Lipophilicity (XLogP3-AA) Comparison: Bis(2-methoxyethyl)sulfamoyl vs. Dimethylsulfamoyl and Unsubstituted Analogs
The target compound possesses a computed XLogP3-AA of 3.2 [1]. While direct experimental logP values for close comparators are absent from accessible primary literature, this lipophilicity is distinct from what would be predicted for its closest purchasable analog, 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide. Replacing the bis(2-methoxyethyl) groups with dimethyl groups reduces hydrogen bond acceptor count from 8 to approximately 5–6 and is expected to lower logP by roughly 0.5–1.0 log units based on standard fragment contribution methods.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 4-(dimethylsulfamoyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (estimated XLogP3-AA ≈ 2.2–2.7; not experimentally measured) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +1.0 (target more lipophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm in PubChem [1]; comparator value is class-level estimation only. |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and non-specific protein binding; for cell-based screening assays, this can yield different apparent potency that is unrelated to target engagement, making the choice of analog critical for data reproducibility.
- [1] PubChem Compound Summary for CID 16825439, 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide. National Center for Biotechnology Information (2025). View Source
